Cyclo(Pro-Val)

Overview

Description

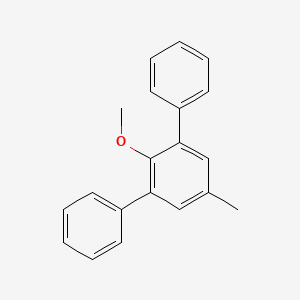

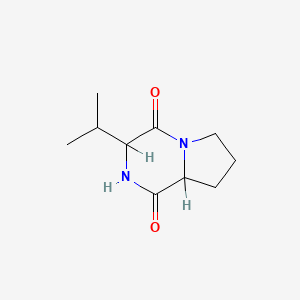

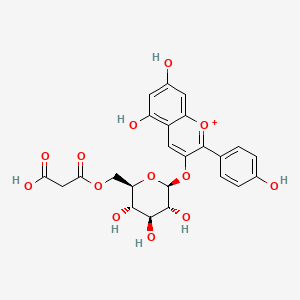

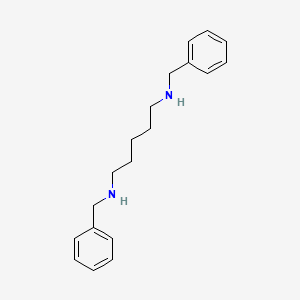

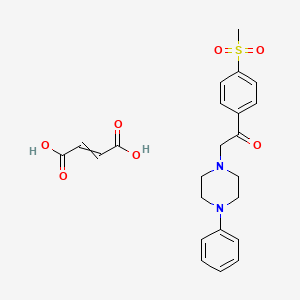

Cyclo(Pro-Val), also known as cyclo(L-prolyl-L-valyl), is a cyclic dipeptide composed of the amino acids proline and valine. It belongs to the class of diketopiperazines, which are known for their stability and bioactivity. Cyclo(Pro-Val) has been isolated from various natural sources, including marine fungi and bacteria, and has shown potential in various biological and pharmacological applications .

Mechanism of Action

Target of Action

Cyclo(Pro-Val) has been found to exhibit moderate antifungal and weak antitumor activities . It inhibits the growth of Bacillus subtilis , a type of bacteria . .

Biochemical Pathways

Cyclo(Pro-Val) is a 2,5-diketopiperazine, a class of compounds that are frequently detected in many microbial cultures

Result of Action

Cyclo(Pro-Val) shows cytotoxic activity in vitro . It also exhibits moderate antifungal and weak antitumor activities . Furthermore, Cyclo(Pro-Val) and cyclo(Pro-Tyr) are toxic to both suspension cells and seedlings of Pinus thunbergii , which may offer some clues to research the mechanism of pine wilt disease caused by pine wood nematode.

Action Environment

The action of Cyclo(Pro-Val) can be influenced by various environmental factors. For instance, the compound has been isolated from different organisms such as the marine sponge T. ignis, the bacterium B. pumilus, and the fungus A. fumigatus . The production and activity of the compound may vary depending on the specific conditions of the environment in which these organisms live

Biochemical Analysis

Biochemical Properties

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been identified as an antimicrobial agent produced by Bacillus tequilensis MSI45, showing potent inhibitory effects on multidrug-resistant Staphylococcus aureus . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .

Cellular Effects

The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress . This compound also affects gene expression related to oxidative stress response, enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- exerts its effects through several mechanisms. It binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and leading to cell lysis . The compound’s antioxidant activity is attributed to its ability to donate electrons, neutralizing free radicals and preventing cellular damage . Additionally, it may modulate gene expression by interacting with transcription factors involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- change over time. The compound has shown stability under various conditions, maintaining its antimicrobial and antioxidant activities over extended periods .

Dosage Effects in Animal Models

The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- vary with different dosages in animal models. At lower doses, it exhibits significant antimicrobial and antioxidant activities without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Pro-Val) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cyclization to form the diketopiperazine ring. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the cyclization step is often facilitated by the use of strong acids like trifluoroacetic acid (TFA) to remove protecting groups .

Industrial Production Methods

Industrial production of Cyclo(Pro-Val) may involve fermentation processes using microbial strains known to produce diketopiperazines. For example, Bacillus species have been reported to produce Cyclo(Pro-Val) under controlled fermentation conditions. The compound can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Pro-Val) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketopiperazine derivatives.

Reduction: Reduction reactions can modify the diketopiperazine ring.

Substitution: Substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve organic solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives with different functional groups, while substitution reactions can introduce new side chains into the molecule .

Scientific Research Applications

Cyclo(Pro-Val) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cyclo(Pro-Val) is part of a broader class of diketopiperazines, which include compounds like cyclo(Gly-Pro) and cyclo(Leu-Pro). These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities. For example, cyclo(Gly-Pro) has been reported to have stronger algicidal activity compared to Cyclo(Pro-Val) .

List of Similar Compounds

- Cyclo(Gly-Pro)

- Cyclo(Leu-Pro)

- Cyclo(Phe-Pro)

- Cyclo(Pro-Tyr)

Properties

IUPAC Name |

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971985 | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-87-5 | |

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclo(Pro-Val)?

A1: The molecular formula of cyclo(Pro-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic data is available for cyclo(Pro-Val) characterization?

A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV spectroscopy to characterize and confirm the structure of cyclo(Pro-Val) [, , , , , ].

Q3: In what natural sources has cyclo(Pro-Val) been identified?

A3: Cyclo(Pro-Val) has been found in various sources including fermented foods like Comte cheese [] and pigmented rice wine [], plants like Scyphiphora hydrophyllacea [], and microorganisms such as Streptomyces nigra [], Pseudomonas frederiksbergensis [], and Glaciozyma antarctica [].

Q4: How does cyclo(Pro-Val) contribute to bitterness in foods?

A5: While the exact mechanism is not fully understood, cyclo(Pro-Val) likely interacts with bitter taste receptors on the tongue, similar to other bitter compounds like caffeine and theobromine [, ].

Q5: Can cyclo(Pro-Val) be used as a flavoring agent?

A6: While it contributes to the bitter taste profile of some foods, cyclo(Pro-Val) is not commonly used as a direct flavoring agent due to its limited solubility and the complexity of bitterness perception in food matrices [].

Q6: Is cyclo(Pro-Val) used in any pharmaceutical applications?

A6: Currently, there are no widely recognized pharmaceutical applications of cyclo(Pro-Val). While some studies suggest potential bioactivity, more research is needed to explore potential therapeutic applications.

Q7: How is cyclo(Pro-Val) synthesized?

A9: Cyclo(Pro-Val) can be synthesized through various methods, including solid-phase peptide synthesis followed by cyclization [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)

![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)